

# Ipivivint (Foxy-5): An In-Depth Technical Review of its Investigation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ipivivint**, also known as Foxy-5, is a hexapeptide drug candidate designed to mimic the endogenous protein Wnt-5a. This protein plays a crucial role in regulating cell motility and is often downregulated in various cancers, a condition associated with increased metastasis and poorer prognosis. By activating the non-canonical Wnt signaling pathway, **Ipivivint** aims to inhibit the spread of cancer cells from the primary tumor. This technical guide provides a comprehensive overview of the cancer types in which **Ipivivint** has been studied, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## **Cancer Types Under Investigation**

**Ipivivint** has been primarily investigated in patients with advanced solid tumors, with a focus on colon, prostate, and breast cancer.[1][2][3] Preclinical studies have also explored its potential in these malignancies.

### **Clinical Studies**

A Phase 1b clinical trial was conducted to evaluate the safety, tolerability, and biological activity of **Ipivivint** in patients with advanced, metastatic colon, prostate, or breast cancer who have low or no expression of Wnt-5a in their primary tumors.[3]



**Quantitative Data from Phase 1b Clinical Trial** 

| Parameter               | Details                                                                                                                                      | Reference |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Total Patients          | 18 (across the entire Phase 1 program)                                                                                                       | [4]       |
| Cancer Types            | 10 Colon Cancer, 6 Prostate<br>Cancer, 2 Breast Cancer                                                                                       | [4]       |
| Dose Levels Tested      | Four dose levels were investigated: 0.8 mg/kg, 1.3 mg/kg, and 2.3 mg/kg.                                                                     | [4]       |
| Optimal Biological Dose | The second highest dose, 1.8 mg/kg, demonstrated the most significant biological effect based on gene expression analyses in tumor biopsies. |           |
| Treatment Duration      | Three weeks.                                                                                                                                 | [2]       |
| Safety Profile          | Foxy-5 was found to be safe<br>and well-tolerated with no<br>dose-limiting toxicities<br>observed at the tested levels.                      | [4]       |

More recent data from the Phase II NeoFox study in colon cancer, which included 27 patients (16 treated with Foxy-5), confirmed a favorable safety profile but showed limited clinical efficacy, leading to the study's termination.[5][6]

## **Preclinical Investigations**

Preclinical studies have been instrumental in elucidating the mechanism of action of **Ipivivint** and its anti-metastatic potential.

### **Colon Cancer**

In a xenograft mouse model using human colon cancer cell lines HT-29 and Caco-2, which lack endogenous WNT5A expression, **Ipivivint** demonstrated the ability to reduce the number of



colonic cancer stem cells.

Experimental Protocol: Colon Cancer Xenograft Mouse Model

- Cell Lines: Human colon cancer cell lines HT-29 and Caco-2 were used.
- Animal Model: Nude mice.
- Tumor Induction: 2.5 x 10<sup>6</sup> cells were subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors were palpable, mice received intraperitoneal injections of either vehicle (NaCl) or Foxy-5.
- Dosage: 40 μg per dose (approximately 2 μg/g body weight).
- Schedule: Injections were administered every second day from day 7 to day 23.
- Analysis: Tumor tissue was analyzed for the expression of stem-cell markers (aldehyde dehydrogenase, double cortin-like kinase 1), and components of the β-catenin and PGE2 signaling pathways.

### **Breast Cancer**

In vitro and in vivo studies have demonstrated that **Ipivivint** can inhibit the migration and invasion of breast cancer cells.

Experimental Protocol: In Vitro Migration (Wound Healing) Assay

- Cell Lines: 4T1 murine breast cancer cells or MDA-MB-231 human breast cancer cells.
- Culture: Cells are grown to form a confluent monolayer.
- "Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
- Treatment: The cells are then treated with varying concentrations of Foxy-5 or a vehicle control.



- Imaging: The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, and 24 hours).
- Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.

Experimental Protocol: In Vitro Invasion (Transwell) Assay

- Cell Lines: 4T1 or MDA-MB-231 breast cancer cells.
- Apparatus: Transwell inserts with a porous membrane (e.g., 8 μm pores) are coated with a basement membrane extract like Matrigel.
- Cell Seeding: Cancer cells are seeded in the upper chamber of the insert in a serum-free medium.
- Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
- Treatment: Foxy-5 or a vehicle control is added to the upper chamber with the cells.
- Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the membrane.
- Analysis: The non-invading cells on the upper surface of the membrane are removed. The
  invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted
  under a microscope.

### **Prostate Cancer**

Preclinical research has indicated that **Ipivivint** can effectively reduce the metastatic spread of prostate cancer cells with low WNT5A expression in an orthotopic mouse model.[7]

# Signaling Pathways and Experimental Workflows Wnt Signaling Pathway

**Ipivivint** functions as a Wnt-5a mimetic, activating the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical Wnt/β-catenin pathway. Activation of the non-



canonical pathway by **Ipivivint** leads to the inhibition of cancer cell migration and invasion.



Click to download full resolution via product page

Caption: Ipivivint activates the non-canonical Wnt pathway.

## **Experimental Workflow: In Vitro Invasion Assay**

The following diagram illustrates the typical workflow for a transwell invasion assay used to assess the effect of **Ipivivint** on cancer cell invasion.





Click to download full resolution via product page

Caption: Workflow of a transwell cell invasion assay.



### Conclusion

**Ipivivint** has shown promise in preclinical studies as an anti-metastatic agent in colon, breast, and prostate cancers by mimicking the action of Wnt-5a and activating non-canonical Wnt signaling. While early phase clinical trials have established a favorable safety profile, further investigation is required to determine its clinical efficacy. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WntResearch Announces Positive Results From Clinical Study With Drug Candidate Foxy-5 [prnewswire.com]
- 2. news.cision.com [news.cision.com]
- 3. aktietorget.blob.core.windows.net [aktietorget.blob.core.windows.net]
- 4. mb.cision.com [mb.cision.com]
- 5. biostock.se [biostock.se]
- 6. biostock.se [biostock.se]
- 7. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ipivivint (Foxy-5): An In-Depth Technical Review of its Investigation in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322569#in-which-cancer-types-is-ipivivint-being-studied]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com